

An In-depth Technical Guide to 4-Benzylxyphenylhydrazine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Benzylxyphenylhydrazine**

Cat. No.: **B1269750**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of **4-Benzylxyphenylhydrazine**, with a focus on its chemical structure, synthesis, and utility as a versatile intermediate in organic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

4-Benzylxyphenylhydrazine is an aromatic hydrazine derivative. The core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzylxy group. It is commonly available and used as its hydrochloride salt to improve stability and handling.

The key structural features include the reactive hydrazine group (-NHNH₂), which is a potent nucleophile, and the benzylxy group, which can influence the electronic properties of the aromatic ring and provides a site for further chemical modification.

Table 1: Physicochemical Properties of **4-Benzylxyphenylhydrazine** Hydrochloride

Property	Value	Reference(s)
CAS Number	52068-30-1	[1] [2]
Molecular Formula	C ₁₃ H ₁₅ CIN ₂ O	[1] [2]
Molecular Weight	250.72 g/mol	[1] [3]
IUPAC Name	(4-(phenylmethoxy)phenyl)hydrazine hydrochloride	[2]
Appearance	Cream to brown fluffy powder	[1]
Melting Point	187-189 °C	[1]
SMILES	C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.CI	[2] [3]
InChI Key	OVNUPJXMCMTQCN-UHFFFAOYSA-N	[1] [4]
Storage Conditions	Store at 2-8 °C under an inert atmosphere	[1] [4]

Spectroscopic Data

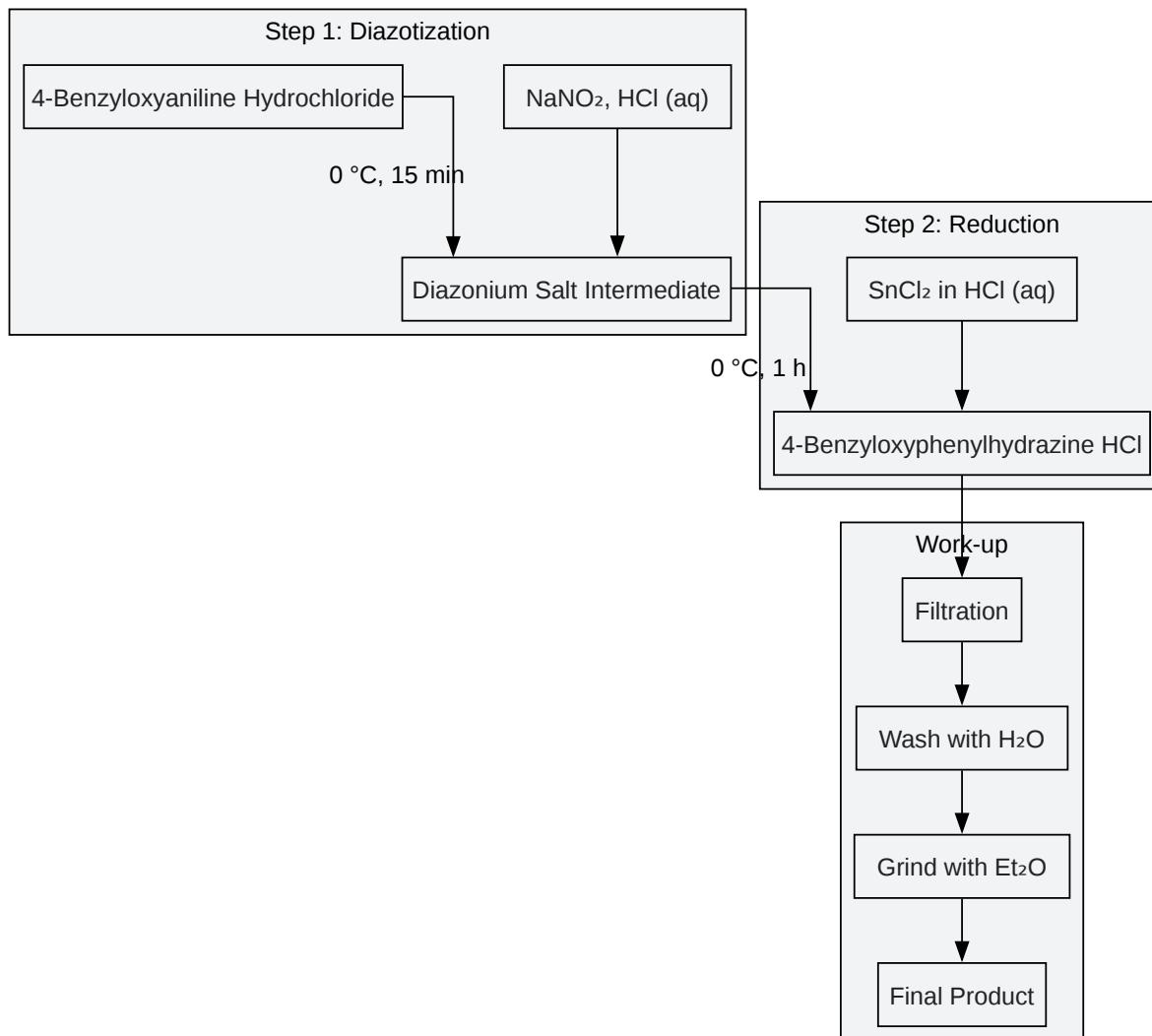

Spectroscopic analysis is crucial for the structural confirmation of **4-benzyloxyphenylhydrazine** hydrochloride. The following data has been reported for the synthesized compound.[\[1\]](#)[\[5\]](#)

Table 2: Spectroscopic Data for **4-Benzyloxyphenylhydrazine** Hydrochloride

Technique	Data
Infrared (IR)	ν_{max} (cm ⁻¹): 3232, 2906, 2693, 1568, 1508, 1242, 1177
¹ H NMR (DMSO-d ₆ , 600 MHz)	δ (ppm): 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H)
¹³ C NMR (DMSO-d ₆ , 150 MHz)	δ (ppm): 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5
High-Resolution Mass Spectrometry (HRMS-EI)	m/z: Calculated for C ₁₃ H ₁₄ N ₂ O: 214.1106, Found: 214.1110

Synthesis and Experimental Protocols

4-Benzylxyphenylhydrazine hydrochloride is typically synthesized from 4-benzylxyaniline hydrochloride via a two-step process involving diazotization followed by reduction.

[Click to download full resolution via product page](#)

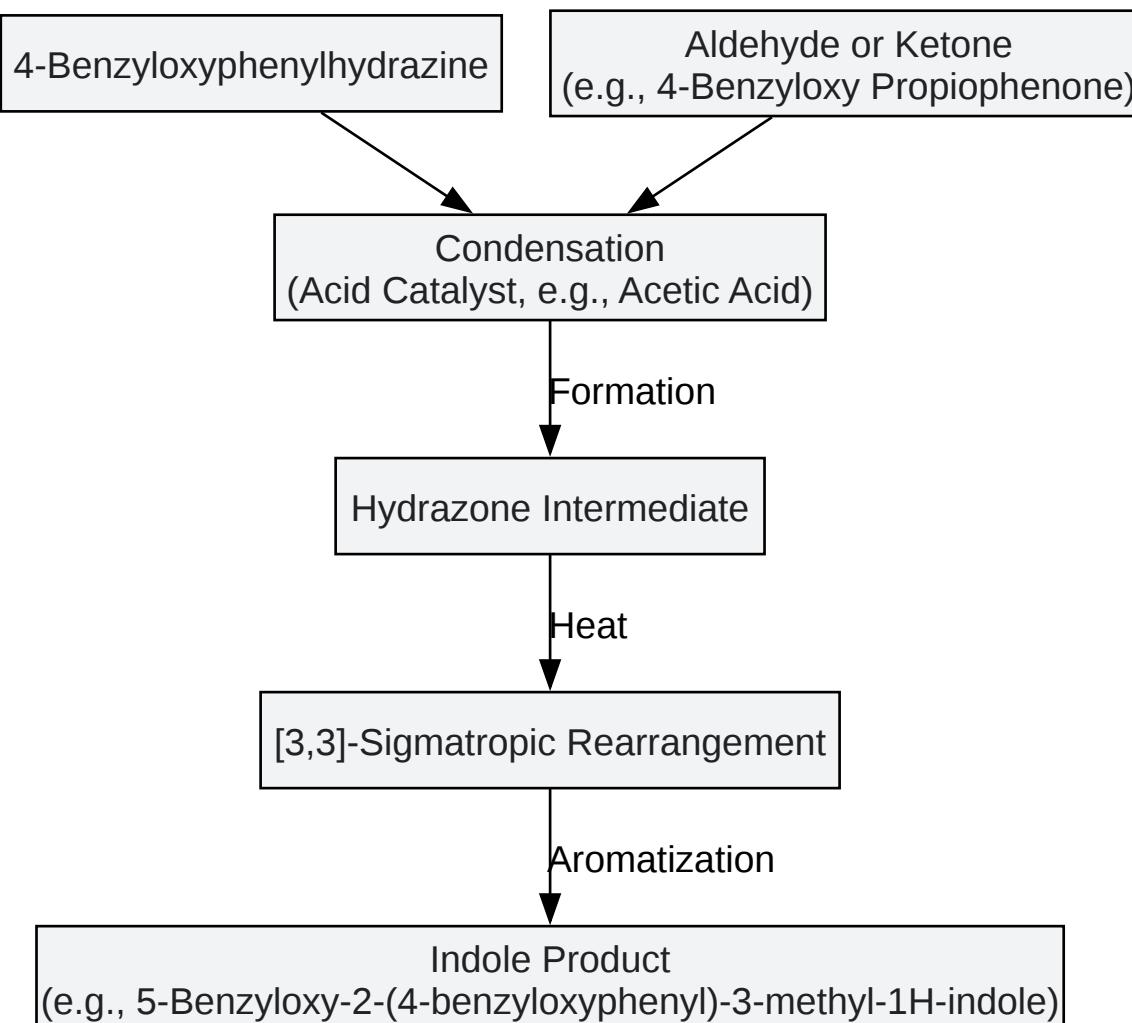
Caption: Synthetic workflow for **4-benzyloxyphenylhydrazine** hydrochloride.

This protocol is adapted from established literature procedures.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 4-Benzylxyaniline hydrochloride (3.00 g, 12.5 mmol)
- Sodium nitrite (NaNO_2) (852 mg, 12.3 mmol)
- Tin(II) chloride (SnCl_2) (6.40 g, 33.1 mmol)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Diethyl ether (Et_2O)

Procedure:


- **Diazotization:**
 - In a reaction flask, suspend 4-benzylxyaniline hydrochloride (12.5 mmol) in concentrated aqueous HCl (25 mL).
 - Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.
 - Slowly add a solution of sodium nitrite (12.3 mmol) in water (6 mL) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
 - Continue stirring the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.
- **Reduction:**
 - Prepare a solution of tin(II) chloride (33.1 mmol) in concentrated aqueous HCl (7.5 mL).
 - Add the SnCl_2 solution dropwise to the cold diazonium salt suspension.
 - Stir the reaction mixture vigorously at 0 °C for 1 hour. An off-white precipitate should form.

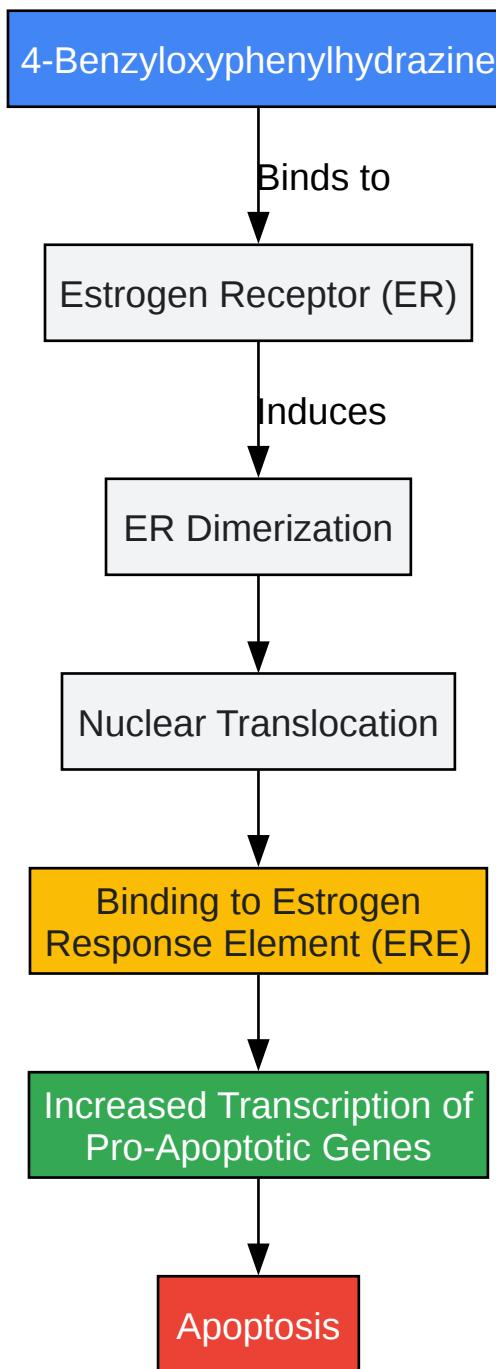
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold water.
 - Grind the crude product with diethyl ether to afford the pure **4-benzyloxyphenylhydrazine** hydrochloride.
 - The reported yield for this procedure is approximately 96%.[\[1\]](#)[\[5\]](#)

Applications in Drug Development and Organic Synthesis

4-Benzylxyphenylhydrazine serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing indole rings. The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions.

[Click to download full resolution via product page](#)


Caption: Role of **4-benzylxophenylhydrazine** in Fischer Indole Synthesis.

This pathway is instrumental in synthesizing intermediates for drugs like bazedoxifene, a selective estrogen receptor modulator (SERM).^[7] The synthesis of a bazedoxifene intermediate has been reported by refluxing **4-benzylxophenylhydrazine** hydrochloride with 4-benzylxophenylpropiophenone in ethanol.^[7]

4-Benzylxophenylhydrazine hydrochloride has been identified as a pro-apoptotic agent.^[3] It has shown activity against breast (MCF-7) and prostate (LNCaP) cancer cell lines.

Proposed Mechanism of Action: The compound is believed to exert its anticancer effects by interacting with the estrogen receptor (ER).^[3] This interaction leads to the dimerization of the

receptor, which in turn modulates gene transcription, leading to an increase in the expression of proteins involved in programmed cell death (apoptosis).

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for pro-apoptotic activity.

Conclusion

4-Benzylxylophenylhydrazine is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal research. Its utility in the Fischer indole synthesis provides access to a wide range of complex heterocyclic structures, including key intermediates for pharmaceutical agents. Furthermore, its emerging role as a pro-apoptotic agent highlights its potential in the development of novel anticancer therapies. The well-established synthetic protocols and clear structural characterization make it an accessible and reliable tool for researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzylxylophenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]
- 2. (4-(Benzylxylo)phenyl)hydrazine monohydrochloride | C13H15CIN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. (4-(Benzylxylo)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]
- 5. 4-Benzylxylophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. EP2426105A1 - Process for the preparation of 5-benzylxylo-2-(4-benzylxylophenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzylxylophenylhydrazine: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269750#what-is-the-structure-of-4-benzylxylophenylhydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com